![molecular formula C11H17ClN2O B1398276 N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride CAS No. 1220033-30-6](/img/structure/B1398276.png)
N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride
Overview
Description
N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride (also known as NBMAA-HCl) is a versatile and highly reactive chemical compound that has been used in a variety of scientific research applications. It has been studied for its potential effects on biochemical and physiological processes, and its advantages and limitations for laboratory experiments have been explored.
Scientific Research Applications
Anticonvulsant Activities
N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride and its derivatives have been studied for their potential anticonvulsant activities. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been analyzed for their structural characteristics, which might be responsible for anticonvulsant effects. These studies have highlighted the molecular features that could contribute to their effectiveness in controlling seizures (Camerman, Hempel, Mastropaolo, & Camerman, 2005). Additionally, research on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, which are structurally related, has been conducted to assess their affinity to GABAergic biotargets and anticonvulsant activities (El Kayal et al., 2022).
Chemical Synthesis and Reactions
In the realm of organic synthesis, the compound and its variants have been utilized in different chemical reactions. Studies have focused on understanding the formation and rearrangement of related compounds. For instance, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide, which is chemically related, has been examined for its unexpected product formation due to cyano group migration (Darling & Chen, 1978).
Pharmaceutical Synthesis and Analysis
This compound has been involved in the synthesis of various pharmaceutical compounds. For example, its role in the synthesis of metabolites of specific medicinal compounds has been explored (Shibanuma et al., 1980). Additionally, it has been used in the preparation and study of glycosides and related compounds, highlighting its versatility in medicinal chemistry applications (Gorin, 1973).
properties
IUPAC Name |
N-benzyl-N-methyl-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-12-8-11(14)13(2)9-10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROWVVKTHPFXME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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